1-Boc-tryptamine

Description

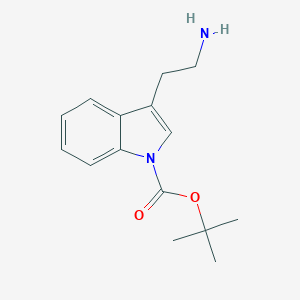

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(2-aminoethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-11(8-9-16)12-6-4-5-7-13(12)17/h4-7,10H,8-9,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJFEUODIYFJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363691 | |

| Record name | 1-Boc-tryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167015-84-1 | |

| Record name | 1-Boc-tryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Boc-Tryptamine from Tryptamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed, and field-proven methodology for the synthesis of 1-Boc-tryptamine (tert-butyl 3-(2-aminoethyl)indole-1-carboxylate) from tryptamine. The narrative structure is designed to not only present a replicable protocol but also to elucidate the underlying chemical principles and rationale behind key experimental choices, ensuring both scientific integrity and practical success.

Introduction: The Significance of this compound

Tryptamine and its derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds, including neurotransmitters and pharmaceuticals. The strategic protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group is a critical step in the multi-step synthesis of more complex tryptamine analogs. This protection prevents undesired side reactions at the indole nitrogen, which can otherwise interfere with modifications at the ethylamine side chain or other positions on the indole ring. This compound is, therefore, a key intermediate, enabling chemists to selectively functionalize the primary amine with high precision.

Pillar 1: Mechanistic Expertise & Rationale

The synthesis of this compound from tryptamine is an example of N-acylation, specifically the protection of the indole nitrogen with a Boc group. The reagent of choice for this transformation is di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.

The reaction proceeds via a nucleophilic attack of the indole nitrogen of tryptamine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This step is facilitated by the use of a base, which deprotonates the indole nitrogen, thereby increasing its nucleophilicity. While the primary amine on the ethyl side chain is also a nucleophile, the protection of the indole nitrogen is favored under specific reaction conditions. The choice of a suitable base and solvent system is critical to ensure the selectivity and efficiency of the reaction.

A common and effective catalyst for this type of reaction is 4-(dimethylamino)pyridine (DMAP). DMAP acts as a nucleophilic catalyst by first reacting with Boc anhydride to form a more reactive intermediate, a Boc-pyridinium species. This intermediate is then more readily attacked by the indole nitrogen of tryptamine, and DMAP is subsequently regenerated, thus acting catalytically.

The reaction byproducts are tert-butanol and carbon dioxide, which are volatile and easily removed during the work-up procedure. It is crucial to perform the reaction in a well-ventilated fume hood and not in a closed system, as the evolution of CO₂ gas can cause a pressure build-up.

Pillar 2: A Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, purification, and characterization to confirm the identity and purity of the final product.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| Tryptamine | ≥98% |

| Di-tert-butyl dicarbonate (Boc₂O) | Reagent grade |

| 4-(Dimethylamino)pyridine (DMAP) | ≥99% |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |

| Brine (saturated NaCl solution) | Aqueous |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade |

| Silica gel | 60 Å, 230-400 mesh |

| Ethyl acetate | HPLC grade |

| Hexanes | HPLC grade |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Ice bath | |

| Separatory funnel | |

| Rotary evaporator | |

| Thin Layer Chromatography (TLC) plates | Silica gel coated |

| NMR tubes and spectrometer | |

| Mass spectrometer |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tryptamine (1.0 eq).

-

Dissolve the tryptamine in anhydrous dichloromethane (DCM) (approximately 10-15 mL per gram of tryptamine).

-

Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution and stir until it dissolves.

-

Cool the flask to 0 °C in an ice bath.

-

-

Addition of Boc Anhydride:

-

In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a small amount of anhydrous DCM.

-

Add the Boc₂O solution dropwise to the stirred tryptamine solution at 0 °C over a period of 15-20 minutes. A slow addition is crucial to control the reaction exotherm and potential side reactions.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The product, this compound, should have a higher Rf value than the starting tryptamine. Stain the TLC plate with an appropriate stain (e.g., potassium permanganate or ninhydrin) to visualize the spots.

-

-

Work-up Procedure:

-

Once the reaction is complete (as indicated by the consumption of tryptamine on TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acidic species.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel.

-

Prepare a slurry of silica gel in hexanes and pack the column.

-

Dissolve the crude product in a minimal amount of DCM and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or a viscous oil.

-

Pillar 3: Authoritative Grounding & Comprehensive Characterization

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical characterization.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl 3-(2-aminoethyl)indole-1-carboxylate | [PubChem][1] |

| Molecular Formula | C₁₅H₂₀N₂O₂ | [PubChem][1] |

| Molecular Weight | 260.33 g/mol | [PubChem][1] |

| Appearance | Pale-yellow to yellow-brown sticky oil to semi-solid | [Sigma-Aldrich] |

Spectroscopic Data (Expected)

-

¹H NMR (CDCl₃, 300 MHz) δ (ppm): The expected proton NMR spectrum will show characteristic peaks for the indole ring protons (in the range of 7.0-8.2 ppm), the ethylamine side chain protons (around 2.8-3.2 ppm), and a large singlet for the nine protons of the tert-butyl group of the Boc protector (around 1.6 ppm). The NH₂ protons of the primary amine will likely appear as a broad singlet.

-

¹³C NMR (CDCl₃, 75 MHz) δ (ppm): The carbon NMR spectrum should display signals for the indole ring carbons (in the aromatic region, ~110-140 ppm), the ethylamine side chain carbons (~25 and 42 ppm), the carbonyl carbon of the Boc group (~150 ppm), the quaternary carbon of the tert-butyl group (~83 ppm), and the methyl carbons of the tert-butyl group (~28 ppm).

-

Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 261.16.

Safety Considerations

-

Tryptamine: Handle with care. While not acutely toxic, it is a biologically active compound.

-

Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid and can cause skin and eye irritation. It is also fatal if inhaled.[2] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3]

-

4-(Dimethylamino)pyridine (DMAP): DMAP is toxic and can be absorbed through the skin. Handle with caution and appropriate PPE.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

Conclusion

The synthesis of this compound is a fundamental transformation in the development of tryptamine-based compounds. The protocol detailed in this guide, grounded in established chemical principles and supported by a robust framework for validation, provides researchers with a reliable method for obtaining this key synthetic intermediate. Adherence to the experimental details and safety precautions outlined will ensure a successful and safe synthesis.

References

- MOLBASE. tert-butyl 3-(2-aminoethyl)

- Wiley-VCH.

- Supporting Information.

- PubChem. Tert-butyl 3-[2-(dimethylamino)

- Aftab, K., et al. "Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives." Pakistan journal of pharmaceutical sciences 29.2 (2016): 423-428. [Link]

- PubChemLite. Tert-butyl 3-(2-aminoethyl)

- PubMed.

- PubChem. tert-butyl 3-(2-oxoethyl)

- PubChem. This compound. [Link]

- Riseley, R., et al. "Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters." Arkivoc 2025.5 (2025): 12417. [Link]

- UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

Sources

An In-Depth Technical Guide to 1-Boc-Tryptamine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Boc-tryptamine (tert-butyl 3-(2-aminoethyl)-1H-indole-1-carboxylate), a critical intermediate in medicinal chemistry and organic synthesis. The document delves into its core physical and chemical properties, provides detailed protocols for its synthesis and purification, explores its chemical reactivity with mechanistic insights, and outlines robust analytical methods for its characterization. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to facilitate its effective use in the laboratory and beyond.

Introduction: The Strategic Importance of this compound

Tryptamine and its derivatives are foundational scaffolds for a vast array of biologically active molecules, including neurotransmitters like serotonin and melatonin.[1] In the multi-step synthesis of complex tryptamine analogues, precise control over reactive sites is paramount. The indole nitrogen (N-1) possesses a reactivity that can interfere with desired transformations at the ethylamine side chain.

This compound emerges as a strategically indispensable molecule where the indole nitrogen is masked by a tert-butoxycarbonyl (Boc) protecting group. This protection serves two primary functions: it deactivates the indole ring towards unwanted electrophilic substitution and prevents N-alkylation or other side reactions at the indole nitrogen.[2] The Boc group's stability in various reaction conditions, coupled with its clean, straightforward removal under acidic conditions, makes this compound a versatile and highly valued building block in the synthesis of novel therapeutics, particularly those targeting serotonergic pathways.[3][4]

Physicochemical Properties

A thorough understanding of a compound's physical properties is the bedrock of its successful application in synthesis and formulation. This compound is typically a pale-yellow to yellow-brown sticky oil or semi-solid at room temperature, though it can also be a white to off-white solid.[2][5] It is generally soluble in organic solvents.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₀N₂O₂ | [2][][7] |

| Molecular Weight | 260.33 g/mol | [][7] |

| CAS Number | 167015-84-1 | [7] |

| Appearance | Pale-yellow to yellow-brown sticky oil or semi-solid | [5] |

| Boiling Point | 395.6 ± 34.0 °C (Predicted) | [] |

| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [] |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF) | [2] |

| pKa (Predicted) | 9.53 ± 0.10 (for the primary amine) | Chemicalize |

| LogP (XLogP3) | 2.6 | [7] |

| InChI Key | MOJFEUODIYFJEI-UHFFFAOYSA-N | [5][] |

| SMILES | CC(C)(C)OC(=O)n1cc(CCN)c2ccccc12 | [2] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a cornerstone procedure that relies on the selective protection of the indole nitrogen over the more nucleophilic primary amine of the side chain. This selectivity is achieved by deprotonating the weakly acidic indole N-H proton with a suitable base before introducing the Boc-protecting agent.

Causality in Experimental Design

The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent is deliberate. It is an effective electrophile that reacts under relatively mild conditions, and its byproducts (tert-butanol and CO₂) are volatile and easily removed, simplifying the purification process. The use of a base like 4-(Dimethylamino)pyridine (DMAP) is crucial as it acts as a nucleophilic catalyst, activating the Boc₂O for a more efficient reaction with the less nucleophilic indole nitrogen.

Step-by-Step Synthesis Protocol

-

Materials: Tryptamine, Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP), Acetonitrile (ACN), Ethyl acetate (EtOAc), Hexane, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a solution of tryptamine (1.0 eq) in acetonitrile, add DMAP (0.1 eq).

-

Stir the solution at room temperature and add a solution of Boc₂O (1.1 eq) in acetonitrile dropwise over 30 minutes.

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification Workflow

Purification is typically achieved via flash column chromatography. The choice of eluent is critical for achieving good separation.

-

System: Silica gel (230-400 mesh).

-

Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing) is often effective. The primary amine is quite polar, so the addition of a small amount of triethylamine (e.g., 0.5-1%) to the eluent system can prevent streaking on the column by neutralizing acidic sites on the silica.

-

Workflow Diagram:

Caption: Workflow for Synthesis and Purification.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by two key features: the acid-lability of the Boc group and the nucleophilicity of the primary amine on the side chain.

Acid-Catalyzed Deprotection

The primary utility of the Boc group lies in its facile removal under acidic conditions. This process is highly efficient and proceeds through a stable tert-butyl cation intermediate.[8]

-

Mechanism:

-

The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., Trifluoroacetic Acid - TFA, or HCl).[8][9]

-

This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[9]

-

The carbamic acid rapidly decomposes, releasing carbon dioxide and the free indole nitrogen of the tryptamine.[8]

-

The reaction rate can exhibit a second-order dependence on the concentration of certain acids like HCl, suggesting a more complex mechanism involving a general acid-catalyzed separation of an ion-molecule pair.[10]

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Reactions of the Ethylamine Side Chain

With the indole nitrogen protected, the primary amine of the side chain becomes the principal site of reactivity. This allows for clean and high-yielding transformations that would otherwise be complicated by side reactions at the indole. Common reactions include:

-

Acylation/Amide Bond Formation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH₃CN) to yield secondary or tertiary amines.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, although this can be prone to over-alkylation.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The spectrum will show characteristic signals for the indole ring protons (typically in the δ 7.0-8.2 ppm region), the ethyl side chain protons (two triplets around δ 2.9-3.1 ppm), and a large singlet for the nine equivalent protons of the tert-butyl group at approximately δ 1.6 ppm.

-

¹³C NMR: The spectrum will display signals for the carbonyl carbon of the Boc group (~150 ppm), the quaternary carbon of the tert-butyl group (~83 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the distinct carbons of the indole ring and ethyl side chain.[11]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight. The expected protonated molecular ion [M+H]⁺ would be observed at m/z 261.16.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity assessment.[12][13] A reverse-phase method provides excellent separation of the product from starting materials and byproducts.

-

Protocol: Purity Analysis by RP-HPLC

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient, for example, from 20% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Sample Preparation: Dissolve a small amount of the sample in a 1:1 mixture of acetonitrile/water to a concentration of ~1 mg/mL.

-

Analysis: Purity is determined by integrating the peak area of the main component relative to the total peak area.

-

Applications in Drug Discovery and Development

This compound is not an end product but a crucial stepping stone. Its primary application is as a key intermediate in the synthesis of more complex tryptamine derivatives with potential therapeutic value.[16][17][18] By protecting the indole nucleus, chemists can selectively modify the side chain to explore structure-activity relationships (SAR) for various biological targets, including:

-

Serotonin (5-HT) Receptor Ligands: Many tryptamine analogues are designed to interact with specific 5-HT receptor subtypes to treat conditions like depression, anxiety, and migraines.

-

Natural Product Synthesis: It serves as a building block for the total synthesis of complex indole alkaloids.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed.

-

Hazard Identification: this compound is classified with the GHS07 pictogram (Exclamation mark). Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

-

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere. Recommended storage temperature is between 2-8°C.[5]

References

- Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

- Evecxia Therapeutics. (n.d.). Serotonin Synthesis Amplification.

- Garg, N. K. (2013). New Synthetic Technologies for the Construction of Heterocycles and Tryptamines. Frederick National Lab for Cancer Research.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). Tryptamine. PubChem Compound Database.

- Pan, Y., et al. (2022). Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls. The Journal of Organic Chemistry.

- Sklarski, M., et al. (2016). Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. PMC.

- Taylor, M. S. (2016). Synthesis of β-substituted tryptamines by regioselective ring opening of aziridines. PMC.

- Welsch, S. J., et al. (2019). Inhibition of serotonin synthesis: A novel therapeutic paradigm. Pharmacology & Therapeutics.

Sources

- 1. Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 167015-84-1: this compound | CymitQuimica [cymitquimica.com]

- 3. Serotonin Synthesis Amplification - Evecxia Therapeutics [evecxia.com]

- 4. Inhibition of serotonin synthesis: A novel therapeutic paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 167015-84-1 [sigmaaldrich.com]

- 7. This compound | C15H20N2O2 | CID 1512502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. japsonline.com [japsonline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of β-substituted tryptamines by regioselective ring opening of aziridines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-Boc-Tryptamine: A Cornerstone Intermediate in Tryptamine Chemistry

Abstract: This guide provides an in-depth technical overview of 1-Boc-tryptamine (tert-butyl 3-(2-aminoethyl)-1H-indole-1-carboxylate), a critical N-protected derivative of tryptamine. We will explore its chemical and physical properties, the strategic importance of the tert-butoxycarbonyl (Boc) protecting group, its applications in synthetic chemistry, and its role as a key building block in the development of complex tryptamine-based compounds for research and pharmaceutical applications. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize tryptamine scaffolds in their work.

Core Chemical and Physical Properties

This compound is the product of protecting the indole nitrogen (position 1) of the tryptamine molecule. This modification temporarily masks the reactivity of the N-H group, thereby enabling selective chemical transformations at other positions on the molecule. Its fundamental properties are summarized below.

Identifiers and Molecular Characteristics

| Property | Value | Source |

| CAS Number | 167015-84-1 | [][2][3][4] |

| Molecular Formula | C₁₅H₂₀N₂O₂ | [][2][3] |

| Molecular Weight | 260.33 g/mol | [][4][5] |

| IUPAC Name | tert-butyl 3-(2-aminoethyl)indole-1-carboxylate | [][4] |

| Common Synonyms | N-Boc-tryptamine, N1-tert-butoxycarbonyltryptamine | [][4][6] |

Physical and Handling Data

| Property | Value | Source |

| Physical Form | Pale-yellow to yellow-brown sticky oil or semi-solid | [2] |

| Typical Purity | ≥95% | [][2] |

| Storage Conditions | 2-8°C, keep in dark place, inert atmosphere | [2] |

| Boiling Point | 395.6 ± 34.0 °C (Predicted) | [] |

| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [] |

The Strategic Role of the Boc Protecting Group

In organic synthesis, a protecting group is a molecular "switch" that temporarily blocks a reactive functional group to prevent it from interfering with a desired chemical reaction elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups for several compelling reasons.

Causality in Experimental Choice: The selection of the Boc group for protecting the tryptamine indole nitrogen is deliberate. Its utility stems from:

-

Stability: It is robust and stable under a wide variety of non-acidic reaction conditions, including basic hydrolysis, reduction, and many organometallic reactions.

-

Selective Removal (Deprotection): It can be efficiently and cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which typically do not cleave other sensitive functional groups like esters or amides. This orthogonality is crucial for complex multi-step syntheses.

-

Enhanced Solubility: The bulky, lipophilic tert-butyl group often improves the solubility of the parent molecule in common organic solvents, facilitating reactions and purification.[6]

The diagram below illustrates the fundamental principle of Boc protection of the tryptamine indole nitrogen and its subsequent deprotection.

Caption: Boc protection and deprotection of the tryptamine indole nitrogen.

Application in Synthetic Workflows

This compound is not an end product but a versatile intermediate. With the indole nitrogen protected, chemists can perform reactions on the primary amine of the ethylamine side chain without fear of side reactions at the indole. This allows for the synthesis of a vast library of N-substituted tryptamines, many of which are of significant interest in pharmacology and neuroscience.[7][8]

General Experimental Protocol: N-Alkylation of this compound

This protocol describes a representative, self-validating workflow for the synthesis of an N-alkylated tryptamine derivative.

Objective: To synthesize N-methyl-1-Boc-tryptamine.

Materials:

-

This compound

-

Methyl iodide (or other alkylating agent)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring and product confirmation.

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous ACN.

-

Base Addition: Add finely powdered K₂CO₃ (2.0-3.0 eq). The base acts as a proton scavenger.

-

Alkylation: Add methyl iodide (1.1-1.5 eq) dropwise to the stirring suspension.

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. A complete reaction is indicated by the consumption of the starting material.

-

Workup: Once the reaction is complete, filter off the solid base. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Redissolve the residue in EtOAc. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. This removes any remaining inorganic salts and acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-methyl-1-Boc-tryptamine.

-

Final Deprotection: The resulting product can then be deprotected using standard acidic conditions (as described in Section 2) to yield the final N-methyltryptamine.

Visualized Synthetic Workflow

The following diagram outlines the logical flow of a typical synthetic procedure starting from this compound.

Caption: A typical experimental workflow for derivatizing this compound.

Broader Implications in Drug Discovery

Tryptamines are a class of monoamine alkaloids with a wide range of biological activities.[9] Many derivatives are potent psychoactive compounds that interact with the serotonergic system, particularly the 5-HT₂A receptors.[8] There is significant and growing interest in these compounds for their potential to treat mood disorders like depression, anxiety, and post-traumatic stress disorder (PTSD).[7]

This compound serves as an essential precursor for the systematic synthesis of novel tryptamine derivatives. By enabling controlled modifications, researchers can:

-

Explore Structure-Activity Relationships (SAR): Systematically alter the substituents on the tryptamine scaffold to understand how chemical structure influences pharmacological activity.

-

Develop Multi-Target Directed Ligands: Synthesize complex molecules designed to interact with multiple biological targets, which is a promising strategy for treating neurodegenerative disorders.[10]

-

Create Novel Therapeutic Agents: Design and produce new chemical entities with improved potency, selectivity, and pharmacokinetic profiles compared to naturally occurring tryptamines.

Analytical Characterization

To ensure the identity, purity, and quality of this compound and its subsequent products, a suite of analytical techniques is employed. These methods form the backbone of chemical trustworthiness in a research and development setting.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is commonly used for purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying tryptamines and potential impurities, especially in forensic contexts.[11][12]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound and provides structural information through fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure, confirming the successful addition of the Boc group and any subsequent modifications.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential.

-

Signal Word: Warning[2]

-

GHS Hazard Statements:

-

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

References

- Alchem Pharmtech. CAS 167015-84-1 | this compound. [Link]

- PubChem, National Institutes of Health. This compound | C15H20N2O2 | CID 1512502. [Link]

- PubChem, National Institutes of Health. tert-butyl (1-(1H-indol-3-yl)propan-2-yl)

- American Chemical Society. Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls. [Link]

- ResearchGate. An analytical perspective on favoured synthetic routes to the psychoactive tryptamines. [Link]

- Taylor & Francis eBooks.

- Scribd. Analytical Chemistry of Tryptamines. [Link]

- Google Patents.

- PubMed Central.

- PubMed.

Sources

- 2. This compound | 167015-84-1 [sigmaaldrich.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. This compound | C15H20N2O2 | CID 1512502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tygersci.com [tygersci.com]

- 6. CAS 167015-84-1: this compound | CymitQuimica [cymitquimica.com]

- 7. US20230406824A1 - Tryptamine derivatives and their therapeutic uses - Google Patents [patents.google.com]

- 8. The hallucinogenic world of tryptamines: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Solubility of 1-Boc-Tryptamine in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 1-Boc-tryptamine (tert-butyl 3-(2-aminoethyl)-1H-indole-1-carboxylate), a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation. This document offers a blend of theoretical principles, predictive data, and practical experimental protocols for researchers, scientists, and professionals in drug development.

Introduction: The Physicochemical Profile of this compound

This compound is a derivative of tryptamine where the indole nitrogen is protected by a tert-butoxycarbonyl (Boc) group.[1][] This protecting group imparts significant changes to the molecule's physical and chemical properties compared to the parent tryptamine. The Boc group, being bulky and lipophilic, generally enhances the solubility of the molecule in a range of organic solvents.[3] Physically, this compound is often described as a pale-yellow to yellow-brown sticky oil or semi-solid, indicating that it does not possess a highly rigid crystal lattice at room temperature, a factor that generally favors solubility.

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4][5] The this compound molecule possesses both nonpolar and polar characteristics. The indole ring system and the tert-butyl group are largely nonpolar, while the carbamate linkage and the primary amine are polar and capable of hydrogen bonding. This amphiphilic nature suggests a broad solubility profile across various organic solvents.

Predicted Solubility Profile of this compound

Predicted Qualitative Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | Low to Moderate | The large non-polar surface area from the indole and Boc group allows for some interaction, but the polar amine and carbamate limit high solubility. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | These solvents can effectively solvate both the nonpolar and polar regions of the molecule. The polarity of the solvent can accommodate the carbamate and amine groups, while the organic nature of the solvent interacts favorably with the indole and Boc functionalities. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, interacting with the primary amine and carbamate groups. However, the non-polar character of the molecule may limit its solubility compared to more polar aprotic solvents. |

Predicted Quantitative Solubility at 25°C

The following table presents a predicted, estimated solubility of this compound in common organic solvents. It is crucial to note that these are estimated values and should be experimentally verified for any critical application.

| Solvent | Predicted Solubility (mg/mL) | Predicted Molarity (mol/L) |

| Dichloromethane | > 200 | > 0.77 |

| Chloroform | > 200 | > 0.77 |

| Tetrahydrofuran | > 150 | > 0.58 |

| Ethyl Acetate | > 100 | > 0.38 |

| Acetone | > 100 | > 0.38 |

| Acetonitrile | ~50-100 | ~0.19-0.38 |

| Methanol | ~50-100 | ~0.19-0.38 |

| Ethanol | ~30-70 | ~0.12-0.27 |

| Isopropanol | ~20-50 | ~0.08-0.19 |

| Toluene | ~10-30 | ~0.04-0.12 |

| Hexanes | < 5 | < 0.02 |

Experimental Determination of Solubility

Accurate solubility data is best obtained through empirical measurement. The following section details a robust, self-validating protocol for determining the equilibrium solubility of this compound.[4][6]

The Shake-Flask Method: A Foundational Protocol

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[7]

Objective: To determine the concentration of a saturated solution of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (purity ≥95%)[]

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

To each vial, add a precise volume (e.g., 2.0 mL) of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points to confirm that equilibrium has been reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any particulate matter.[4]

-

Accurately dilute the filtered, saturated solution with a suitable solvent (often the same solvent or mobile phase) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Analyze the diluted sample solutions under the same HPLC conditions.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound and should be considered during its handling and use.[8][9][10]

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[5] This is because the dissolution process is often endothermic.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that can effectively interact with both the polar and nonpolar regions of this compound will be most effective.

-

Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized and pure sample of this compound for accurate measurements.

-

Physical Form: Although typically an oil or semi-solid, if this compound is obtained in a crystalline form, the crystal lattice energy will need to be overcome for dissolution to occur. Different polymorphs can exhibit different solubilities.

Practical Implications for Researchers

A thorough understanding of the solubility of this compound is critical for:

-

Reaction Solvent Selection: Choosing a solvent in which all reactants are soluble is key to achieving optimal reaction rates and yields.

-

Purification: Solubility differences in various solvents are exploited in purification techniques such as crystallization and chromatography.

-

Formulation: For applications in drug development, solubility in pharmaceutically acceptable solvents is a primary consideration.

-

Stock Solution Preparation: Accurate knowledge of solubility allows for the preparation of concentrated stock solutions for screening and other assays.

Conclusion

This compound exhibits a broad solubility profile in organic solvents due to its combined polar and non-polar structural features. While it is highly soluble in polar aprotic solvents like dichloromethane and tetrahydrofuran, its solubility is more moderate in polar protic solvents and limited in non-polar solvents. For precise and critical applications, the experimental determination of solubility using a robust method like the shake-flask protocol is strongly recommended. This guide provides the theoretical framework, predictive data, and practical methodologies to empower researchers in their effective utilization of this important synthetic building block.

References

- ResearchGate.

- PubChem. This compound | C15H20N2O2 | CID 1512502. [Link]

- ACS Publications.

- Lund University Publications.

- DTIC. Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. [Link]

- SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

- IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. [Link]

Sources

- 1. CAS 167015-84-1: this compound | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 9. ijnrd.org [ijnrd.org]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

1-Boc-tryptamine mechanism of action in synthesis

An In-Depth Technical Guide to the Synthetic Utility of 1-Boc-Tryptamine

Abstract

The tryptamine scaffold is a cornerstone of numerous biologically active natural products and pharmaceutical agents. Its synthesis and functionalization, however, are complicated by the inherent reactivity of the indole nucleus, particularly the nucleophilic and acidic N-H proton. This guide provides a comprehensive examination of this compound, wherein the indole nitrogen is protected by a tert-butoxycarbonyl (Boc) group. We will explore the fundamental mechanism of action of this protecting group, demonstrating how it pacifies the indole nitrogen's reactivity, redirects synthetic pathways, and ultimately enables precise molecular modifications that are otherwise challenging to achieve. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in the synthesis of complex molecular architectures.

The Strategic Imperative for Indole N-H Protection

The indole ring of tryptamine is electron-rich, making it highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic.[1] The N-H proton on the indole nitrogen (N1 position) presents a dual challenge in synthesis:

-

Acidity: It can be deprotonated by bases, leading to an anionic species that can interfere with base-mediated reactions elsewhere in the molecule.

-

Nucleophilicity: The nitrogen lone pair can act as a nucleophile, leading to undesired N-alkylation or N-acylation.[2]

Direct functionalization of the tryptamine core often results in a mixture of products due to competing reactions at the indole nitrogen, the C3 position, and the primary amine of the ethylamine side chain.[3] The introduction of the tert-butoxycarbonyl (Boc) group at the N1 position is a strategic decision to temporarily mask the reactivity of the indole nitrogen.[4][5] The Boc group is ideal for this role due to its steric bulk and its powerful electron-withdrawing nature, which fundamentally alters the reactivity of the indole system. Furthermore, its stability in basic and nucleophilic conditions, coupled with its clean, acid-labile removal, makes it an essential tool in multi-step synthesis.[6][7]

Mechanism of Boc Protection

The protection of the tryptamine indole nitrogen is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA).[8][9] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Core Mechanism of Action: Directing Reactivity

Once installed, the 1-Boc group exerts its primary mechanistic influence in two ways: electronic deactivation and steric direction. This combination unlocks synthetic pathways that are inaccessible with the unprotected parent molecule.

C2-Lithiation and Electrophilic Quenching

Perhaps the most powerful transformation enabled by the 1-Boc group is the regioselective deprotonation at the C2 position of the indole ring.

-

Without Protection: Attempted lithiation of tryptamine with strong organolithium bases (n-BuLi, s-BuLi, or t-BuLi) leads to a complex mixture resulting from deprotonation of the acidic indole N-H and the side-chain amine protons.

-

With 1-Boc Protection: The Boc group acts as a potent directed metalation group (DMG) . Its carbonyl oxygen coordinates to the lithium cation of the organolithium base, delivering the base to the adjacent C2 proton. This proximity effect dramatically increases the kinetic acidity of the C2 proton, leading to clean and highly regioselective deprotonation to form a 2-lithio-1-Boc-indole species.[10][11] This stabilized carbanion is a powerful nucleophile, capable of reacting with a wide range of electrophiles.

This mechanism provides a reliable and high-yielding route to C2-substituted tryptamines, a motif that is challenging to synthesize via classical electrophilic substitution reactions, which overwhelmingly favor the C3 position.

Enabling Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are cornerstones of modern synthesis for forming C-C and C-N bonds.[12] The unprotected indole N-H, however, can interfere with the catalytic cycle. The 1-Boc group circumvents this issue and facilitates these powerful transformations.

-

Mechanism of Action:

-

Catalyst Compatibility: The Boc-protected nitrogen is no longer acidic or nucleophilic enough to coordinate to the palladium center, preventing catalyst inhibition or decomposition.[13]

-

Substrate Activation: The protected indole can be easily halogenated (e.g., brominated or iodinated) at various positions. This pre-functionalized substrate can then readily participate in standard cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations.[14]

-

C-H Activation: The Boc group can also serve as a directing group for palladium-catalyzed C-H activation, enabling the direct coupling of C-H bonds (e.g., at the C2 or C7 positions) with coupling partners, bypassing the need for pre-halogenation.

-

This strategy allows for the modular construction of highly functionalized tryptamine derivatives with diverse aryl, heteroaryl, or alkyl substituents.

Facilitating Selective Side-Chain Modifications

While the primary amine on the tryptamine side chain is often the desired site of reaction, the presence of the acidic indole N-H can complicate matters, especially in base-mediated reactions like N-alkylation.[15] By protecting the indole nitrogen with a Boc group, the side-chain amine can be modified with high selectivity and without competing side reactions. This allows for clean N-acylation to form amides[16] or reductive amination to install secondary or tertiary amines on the side chain.

The Final Step: The Mechanism of Boc Deprotection

A protecting group is only as useful as its ability to be removed cleanly and efficiently. The Boc group excels in this regard, being readily cleaved under acidic conditions while remaining robust to most other reagents.[6]

The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][17] This protonation weakens the C-O bond, leading to the fragmentation of the protonated intermediate. This collapse releases the highly stable tert-butyl cation, carbon dioxide, and the free amine (in this case, the regenerated indole N-H).[6]

The byproducts are volatile (CO₂ and isobutylene, from the deprotonation of the t-butyl cation), making workup straightforward. This efficient removal is critical for the final step in the synthesis of the target molecule. Selective thermal deprotection is also a viable, catalyst-free alternative.[18]

Experimental Protocols and Data

To provide actionable insights, the following section details standardized protocols and representative data for the key transformations discussed.

Protocol 1: Synthesis of this compound

This protocol describes the standard procedure for protecting the indole nitrogen of tryptamine.

Methodology:

-

Dissolve tryptamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Add triethylamine (TEA, 2.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield this compound as a solid.

Protocol 2: C2-Lithiation and Alkylation of this compound

This protocol details the regioselective functionalization at the C2 position.

Methodology:

-

To a flame-dried, three-neck flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add sec-butyllithium (s-BuLi, 1.1 eq, solution in cyclohexane) dropwise. A color change (typically to yellow or orange) indicates the formation of the lithiated species. Stir for 1 hour at -78 °C.[19]

-

Add the electrophile (e.g., methyl iodide, 1.2 eq) dropwise and maintain the temperature at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by flash chromatography to yield the C2-alkylated product.

Protocol 3: Acid-Catalyzed Deprotection

This protocol describes the removal of the 1-Boc group to reveal the final product.

Methodology:

-

Dissolve the this compound derivative (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA, 10-20 eq, or 20-50% v/v solution in DCM) and stir at room temperature.[20]

-

Monitor the reaction by TLC (typically complete within 1-2 hours).

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected tryptamine derivative.

Summary of Reaction Conditions

The following table summarizes typical conditions and outcomes for the deprotection of the Boc group, highlighting the versatility of the process.

| Method | Reagent/Conditions | Solvent | Temp (°C) | Time | Typical Yield | Reference |

| Standard Acidic | 50% TFA | DCM | 25 | 1-2 h | >95% | [20] |

| Milder Acidic | 4M HCl | 1,4-Dioxane | 25 | 1-4 h | >90% | [6] |

| Thermal (Catalyst-Free) | Heat | Methanol | 170 | 30 min | ~90% | [18] |

| Lewis Acid | TMSI | Acetonitrile | 25 | < 30 min | High | [6] |

Conclusion

The use of this compound is not merely a matter of protecting a reactive functional group; it is a sophisticated synthetic strategy. The Boc group's mechanism of action is multifaceted: it electronically deactivates the indole ring, provides steric influence, and, most critically, acts as a powerful directing group for metallation at the otherwise inaccessible C2 position. By temporarily masking the indole N-H, it unlocks a diverse range of high-yielding and regioselective transformations, including lithiation-alkylation, palladium-catalyzed cross-couplings, and clean side-chain modifications. The straightforward and efficient removal of the Boc group under acidic conditions solidifies its role as an indispensable tool. For researchers and drug development professionals, a thorough understanding of the mechanistic principles behind this compound is paramount to designing elegant and efficient syntheses of complex, high-value tryptamine-based molecules.

References

- Somei, M. et al. (2002). Nucleophilic Substitution Reaction on the Nitrogen of Indole Nucleus: A Novel Synthesis of 1-Aryltryptamines. Heterocycles, 57(3), 421-424.

- Lancianesi, S., Palmieri, A., & Petrini, M. (2014). Synthetic approaches to 3-(2-nitroalkyl) indoles and their use to access tryptamines and related bioactive compounds. Chemical Reviews, 114(14), 7108-7149.

- Cook, J. M. et al. (1995). Diastereoselective Pictet–Spengler reactions of L-(Boc)phenylalaninal and L-(Boc)prolinal: biomimetic syntheses of eudistomin T and (–)-woodinine. Journal of the Chemical Society, Perkin Transactions 1, (18), 2253-2263.

- National Cancer Institute. (2012). New Synthetic Technologies for the Construction of Heterocycles and Tryptamines.

- Hudlicky, T. et al. (2011). Enantioselective synthesis of 3-substituted tryptamines as core components of central nervous system drugs and indole natural products. Canadian Journal of Chemistry, 89(9), 1030-1049.

- Chruma, J. J. et al. (2022). Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls. The Journal of Organic Chemistry, 87(13), 8347–8358.

- List, B. et al. (2018). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.

- Wikipedia. Pictet–Spengler reaction. [Link]

- Jacobsen, E. N. (2009). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Organic Letters, 11(4), 887–890.

- ResearchGate. (2016).

- Ley, S. V. et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1234–1242.

- Villano, R. et al. (2023). A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators. Frontiers in Chemistry, 11, 1283907.

- ResearchGate. (2014). Palladium-catalyzed synthesis of tryptamines and tryptamine homologues: synthesis of psilocin.

- ResearchGate. Boc deprotection conditions tested. [Link]

- Chruma, J. J. et al. (2022). Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls. The Journal of Organic Chemistry, 87(13), 8347–8358.

- Wikipedia. Tryptamine. [Link]

- Johnston, J. N. et al. (2016). Synthesis of β-substituted tryptamines by regioselective ring opening of aziridines. Tetrahedron Letters, 57(30), 3325-3328.

- J&K Scientific LLC. BOC Protection and Deprotection. [Link]

- Baran, P. S. et al. (2013). Scalable Total Syntheses of N-Linked Tryptamine Dimers by Direct Indole-Aniline Coupling: Psychotrimine and Kapakahines B & F. Journal of the American Chemical Society, 135(12), 4785–4790.

- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

- The Hive. (2004).

- MDPI. (2020).

- O'Brien, P. et al. (2009). An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines. Journal of the American Chemical Society, 131(12), 4205–4216.

- Gunda, P. et al. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge.

- National Center for Biotechnology Inform

- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Williams, J. M. J. et al. (2005). N-Alkylation of phenethylamine and tryptamine. Bioorganic & Medicinal Chemistry Letters, 15(3), 535-537.

- ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

- National Institutes of Health. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

- O'Brien, P. et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(15), 7763–7775.

- White Rose Research Online. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

- White Rose eTheses Online. (2011). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Tryptamines by direct alkylation of indoles? , Hive Tryptamine Chemistry [chemistry.mdma.ch]

- 4. CAS 167015-84-1: this compound | CymitQuimica [cymitquimica.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. General Procedures for the Lithiation/Trapping of N-Boc Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Palladium-Catalyzed Reactions | MDPI [mdpi.com]

- 13. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. N-Alkylation of phenethylamine and tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | A sustainable protocol for the synthesis of N-acyl tryptamines, a class of potential gut microbiota-derived endocannabinoid-like mediators [frontiersin.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 20. researchgate.net [researchgate.net]

Synthesis of 1-Boc-tryptamine derivatives

An In-Depth Technical Guide to the Synthesis and Application of 1-Boc-Tryptamine Derivatives

Abstract

The tryptamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products, pharmaceuticals, and neuroactive compounds.[1][2][3] Strategic manipulation of the tryptamine core is paramount for developing novel therapeutics and research tools. A critical advancement in this field has been the introduction of the tert-butyloxycarbonyl (Boc) protecting group at the indole nitrogen (N1 position), yielding this compound. This guide provides an in-depth exploration of the synthesis of this compound and its subsequent derivatization, offering field-proven insights, detailed protocols, and mechanistic rationale for researchers, scientists, and drug development professionals. We will delve into the strategic advantages of N1-Boc protection, key synthetic transformations such as C-H functionalization and the Pictet-Spengler reaction, and reliable deprotection methodologies.

The Strategic Imperative of N1-Boc Protection

The indole nitrogen of tryptamine is a nucleophilic center that readily participates in various chemical reactions. While this reactivity can be harnessed, it often leads to undesired side products, complicates purification, and limits the scope of subsequent synthetic transformations. The introduction of an electron-withdrawing group, such as Boc, at the N1 position is a crucial strategic decision that fundamentally alters the reactivity profile of the indole ring.

Causality Behind N1-Boc Protection:

-

Modulation of Reactivity: The Boc group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the indole ring system. This deactivation prevents unwanted side reactions, such as N-alkylation, during subsequent functionalization steps.

-

Directing Group for C-H Functionalization: The N1-Boc group serves as a powerful directing group in transition metal-catalyzed C-H functionalization reactions.[4][5] This allows for the regioselective introduction of substituents at the C2 or C7 positions of the indole core, a transformation that is notoriously difficult to achieve on an unprotected indole.

-

Enhanced Solubility: The bulky and lipophilic nature of the Boc group often improves the solubility of tryptamine derivatives in common organic solvents, facilitating reaction setup, monitoring, and purification.

-

Stability and Orthogonality: The Boc group is stable to a wide range of non-acidic reaction conditions, including basic hydrolysis, nucleophilic attack, and catalytic hydrogenation, making it compatible with a diverse array of synthetic steps.[6][7] Its facile removal under acidic conditions provides an orthogonal deprotection strategy.[6][7]

The following workflow illustrates the central role of this compound as a versatile intermediate.

Caption: General workflow for the synthesis of tryptamine derivatives via a 1-Boc protected intermediate.

Synthesis of this compound: A Foundational Protocol

The direct protection of the tryptamine indole nitrogen is the most common entry point for synthesizing this key intermediate. The reaction involves the treatment of tryptamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Mechanism of Boc Protection:

The reaction proceeds via nucleophilic attack of the indole nitrogen on the electrophilic carbonyl carbon of Boc₂O. A base, typically 4-(dimethylamino)pyridine (DMAP), is used catalytically to activate the Boc anhydride and facilitate the proton transfer.

Caption: Simplified mechanism for the DMAP-catalyzed N1-Boc protection of an indole.

Experimental Protocol 1: Synthesis of tert-butyl 3-(2-aminoethyl)-1H-indole-1-carboxylate

This protocol is a self-validating system designed for high yield and purity.

-

Materials:

-

Tryptamine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Acetonitrile (ACN) or Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tryptamine and anhydrous ACN (approx. 0.2 M concentration).

-

Add DMAP followed by the dropwise addition of a solution of Boc₂O in ACN. Causality Note: DMAP is a highly effective acylation catalyst that significantly accelerates the reaction compared to using a non-nucleophilic base alone.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% MeOH in DCM as eluent). The reaction is typically complete within 2-4 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with 1M HCl (to remove DMAP), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 0-5% MeOH in DCM) to afford this compound as a white solid.

-

| Reagent | Molar Eq. | Purpose |

| Tryptamine | 1.0 | Starting Material |

| Boc₂O | 1.1 | Boc Group Source |

| DMAP | 0.1 | Catalyst |

| Anhydrous ACN | - | Solvent |

Derivatization Strategies Using this compound

With the N1-position protected, a wide array of selective functionalizations can be performed on the tryptamine scaffold.

Transition Metal-Catalyzed C-H Functionalization

A powerful strategy for creating complex tryptamine derivatives is the direct functionalization of C-H bonds.[8] The N1-Boc group directs metallation to the C2 position, enabling subsequent cross-coupling reactions. Palladium-catalyzed reactions are particularly prevalent.[9]

Experimental Protocol 2: Pd(II)-Catalyzed C2-Arylation (Conceptual Example)

This protocol illustrates the general principles of a C-H functionalization reaction directed by the N1-Boc group.

-

Materials:

-

This compound (1.0 eq)

-

Aryl halide (e.g., Aryl-Iodide) (1.5 eq)

-

Pd(OAc)₂ (0.05 - 0.1 eq)

-

Ligand (e.g., a phosphine ligand) (0.1 - 0.2 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

-

Procedure:

-

In an oven-dried Schlenk tube, combine this compound, the aryl halide, the palladium catalyst, the ligand, and the base.

-

Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for 12-24 hours. Causality Note: The high temperature is necessary to facilitate the C-H activation step, which is often the rate-limiting step in the catalytic cycle.

-

Monitor by TLC or LC-MS. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the filtrate, dry the organic layer, and concentrate under reduced pressure.

-

Purify by flash column chromatography to yield the C2-arylated this compound derivative.

-

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and highly efficient method for constructing the tetrahydro-β-carboline (THBC) ring system, a core structure in many indole alkaloids.[10] The reaction involves the condensation of a tryptamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[11][12] While the N1-Boc group deactivates the indole ring, the reaction can still proceed, often with excellent diastereoselectivity when chiral aldehydes are used.[11][13]

Caption: Key steps of the Pictet-Spengler reaction with a this compound derivative.

Experimental Protocol 3: Acid-Catalyzed Pictet-Spengler Reaction

-

Materials:

-

This compound (1.0 eq)

-

Aldehyde (1.1 eq)

-

Trifluoroacetic acid (TFA) (1.0 - 2.0 eq)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Dissolve this compound and the aldehyde in anhydrous DCM in a round-bottom flask at 0 °C.

-

Add TFA dropwise to the solution. Causality Note: TFA serves both to catalyze the formation of the electrophilic iminium ion and to promote the subsequent ring-closing cyclization onto the electron-rich indole C2 position.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction by slowly adding a saturated solution of NaHCO₃ until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify via flash column chromatography to obtain the desired tetrahydro-β-carboline.

-

N1-Boc Deprotection: Releasing the Core

The final step in many synthetic sequences is the removal of the Boc group to unveil the free indole NH. This is most commonly achieved under acidic conditions.[6][7]

Mechanism of Acid-Catalyzed Boc Deprotection:

The mechanism involves protonation of the Boc carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation.[7]

Caption: Acid-catalyzed cleavage of the N1-Boc group.

Experimental Protocol 4: General N1-Boc Deprotection

-

Materials:

-

N1-Boc protected tryptamine derivative (1.0 eq)

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM) (for TFA method)

-

-

Procedure (TFA Method):

-

Dissolve the N1-Boc protected substrate in DCM (approx. 0.1 M).

-

Add an excess of TFA (e.g., 20-50% v/v) at 0 °C.

-

Stir at room temperature for 1-4 hours. Monitor by TLC until the starting material is consumed.[14]

-

Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene several times to remove residual TFA.

-

Neutralize the residue by dissolving in ethyl acetate and washing with saturated NaHCO₃ solution.

-

Dry the organic layer and concentrate to yield the deprotected product. Purification by chromatography or recrystallization may be necessary.

-

| Deprotection Method | Conditions | Advantages | Disadvantages |

| TFA/DCM | 20-50% TFA, RT, 1-4h | Fast, efficient, volatile byproduct | Harshly acidic, may not be suitable for other acid-labile groups |

| HCl in Dioxane | 4M HCl, RT, 1-4h | Yields hydrochloride salt directly, easy workup | Dioxane is a peroxide former, less volatile |

| Thermal | High temp (e.g., >170°C) | No acid required, useful for sensitive substrates[15] | High energy, potential for thermal degradation |

Conclusion

The use of this compound as a synthetic intermediate represents a robust and versatile strategy for accessing a vast chemical space of tryptamine derivatives. By understanding the causal principles behind N1-protection, researchers can effectively modulate the reactivity of the indole core, enabling selective and high-yield functionalizations that would otherwise be challenging. The detailed protocols provided herein serve as a reliable foundation for laboratory synthesis, empowering drug discovery professionals and academic researchers to explore novel tryptamine-based structures with greater control and efficiency.

References

- Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. (2021). MDPI. [Link]

- An analytical perspective on favoured synthetic routes to the psychoactive tryptamines. ElectronicsAndBooks. [Link]

- Leggans Group: Tryptamine Derivatives and Indole Alkaloid Natural Product Syntheses. University of West Georgia. [Link]

- Novel Tryptamine Compounds as 5-HT2A Agonists for Treating Mood Disorders such as Depressive Disorders and Bipolar Disorders. (2025). ACS Medicinal Chemistry Letters. [Link]

- Proposed reaction pathway of C−H functionalization of tryptamine.

- Tryptamine. Wikipedia. [Link]

- Diastereoselective Pictet–Spengler reactions of L-(Boc)phenylalaninal and L-(Boc)prolinal: biomimetic syntheses of eudistomin T and (–)-woodinine. Royal Society of Chemistry. [Link]

- Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls. (2022). American Chemical Society. [Link]

- Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. American Chemical Society. [Link]

- Pictet–Spengler reaction. Wikipedia. [Link]

- Cobalt-catalyzed C–H activation and isocyanide insertion of tryptamine derivatives.

- General scheme for the synthesis of tryptamine derivatives.

- Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Organic Letters. [Link]

- New Synthetic Technologies for the Construction of Heterocycles and Tryptamines.

- Enantioselective synthesis of 3-substituted tryptamines as core components of central nervous system drugs and indole natural products. Canadian Science Publishing. [Link]

- Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review).

- Photochemical α-carboxyalkylation of tryptophols and tryptamines via C–H functionalization. Royal Society of Chemistry. [Link]

- Pd(II)-Catalyzed Intramolecular C(sp2)-H Arylation of Tryptamines Using the Nonsteric NH2 as a Directing Group. (2021). PubMed. [Link]

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).

- Boc deprotection conditions tested.

- Synthesis of β-substituted tryptamines by regioselective ring opening of aziridines.